![molecular formula C9H18N2 B13504629 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a significant scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves nucleophilic attack and concomitant intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like sodium hypochlorite.
Reduction: Reduction reactions can be carried out using sodium and catalytic amounts of Raney nickel.
Substitution: Substitution reactions often involve the use of common reagents like silver nitrate.
Major Products
The major products formed from these reactions include derivatives such as 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride .
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine has significant potential in various fields:
Mechanism of Action
The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar core structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group substitution.
Uniqueness
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6,10H2 |
InChI Key |
DWPWOESMQSNKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


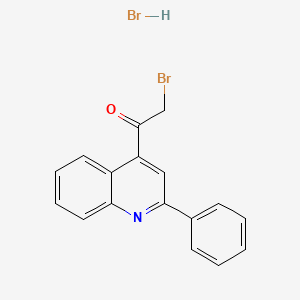
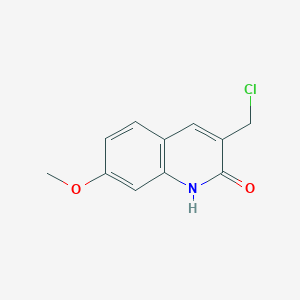
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
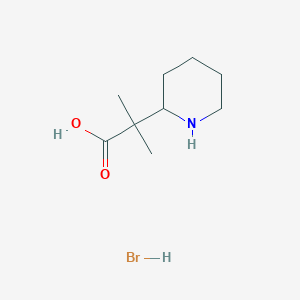

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
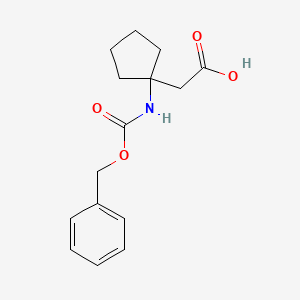
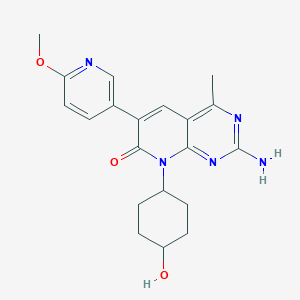

![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

